1-[(6S)-6-(dicarboxy-1H-1,2,3-triazol-1-yl)-hexahydrofuro[3,2-b]furan-3-yl]-1H-1,2,3-triazole-4,5-dicarboxylic acid
CAS No.:
Cat. No.: VC13421607
Molecular Formula: C14H12N6O10
Molecular Weight: 424.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N6O10 |
|---|---|
| Molecular Weight | 424.28 g/mol |
| IUPAC Name | 1-[(6S)-6-(4,5-dicarboxytriazol-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4,5-dicarboxylic acid |
| Standard InChI | InChI=1S/C14H12N6O10/c21-11(22)5-7(13(25)26)19(17-15-5)3-1-29-10-4(2-30-9(3)10)20-8(14(27)28)6(12(23)24)16-18-20/h3-4,9-10H,1-2H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)/t3-,4?,9?,10?/m0/s1 |
| Standard InChI Key | FYIMVIJDHINDPL-PVBQMALRSA-N |
| Isomeric SMILES | C1[C@@H](C2C(O1)C(CO2)N3C(=C(N=N3)C(=O)O)C(=O)O)N4C(=C(N=N4)C(=O)O)C(=O)O |
| SMILES | C1C(C2C(O1)C(CO2)N3C(=C(N=N3)C(=O)O)C(=O)O)N4C(=C(N=N4)C(=O)O)C(=O)O |
| Canonical SMILES | C1C(C2C(O1)C(CO2)N3C(=C(N=N3)C(=O)O)C(=O)O)N4C(=C(N=N4)C(=O)O)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule (C₁₄H₁₂N₆O₁₀, MW 424.28 g/mol) contains two 1H-1,2,3-triazole rings substituted at positions 1 and 4 with dicarboxylic acid groups. These are bridged via a (6S)-configured hexahydrofuro[3,2-b]furan moiety, creating a rigid bicyclic framework . The stereochemistry at C6 introduces chirality, potentially influencing biological interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-[(6S)-6-(4,5-dicarboxytriazol-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4,5-dicarboxylic acid |
| Molecular Formula | C₁₄H₁₂N₆O₁₀ |
| Molecular Weight | 424.28 g/mol |
| Chiral Centers | 1 (C6) |
| Hydrogen Bond Donors | 8 (4 × COOH, 4 × triazole N-H) |
| Hydrogen Bond Acceptors | 14 |
Spectroscopic Signatures
Though experimental data are unavailable, computational predictions suggest:
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IR: Strong absorption bands at 1700-1750 cm⁻¹ (C=O stretch), 2500-3300 cm⁻¹ (O-H/N-H stretches).
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NMR: Multiplets between δ 3.5-5.5 ppm for furan protons, downfield shifts for triazole carbons (δ 140-160 ppm in ¹³C NMR) .
Synthetic Approaches and Challenges
Retrosynthetic Analysis
The molecule can be dissected into two triazole-dicarboxylic acid units linked through a furan bridge. Key synthetic strategies likely involve:
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Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For regioselective triazole formation .
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Furan Ring Construction: Via iodocyclization of allylated precursors, as demonstrated in related naphthoquinone-triazole hybrids .
Proposed Synthetic Pathway
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Triazole Precursor Synthesis:
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Furan Bridging:
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Carboxylic Acid Installation:
Table 2: Comparison with Analogous Syntheses
| Compound Class | Yield (%) | Key Reaction | Reference |
|---|---|---|---|
| Furocoumarin-triazoles | 56-78 | CuAAC with azidooreoselone | |
| Triazole-oxadiazoles | 65 | Cyclodehydration | |
| Naphthoquinone-triazoles | 82 | Iodocyclization |
Biological and Chemical Properties
Physicochemical Behavior
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Solubility: Estimated logP = -1.2 (Highly hydrophilic due to four COOH groups).
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Stability: Expected pH-dependent degradation above pH 8 via decarboxylation .
Material Science Applications
Coordination Polymers
The four carboxylic acid groups enable metal-ligand coordination, suggesting utility in:
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MOF Construction: Potential linkers for porous materials with Cu²⁺/Zn²⁺ nodes .
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Catalytic Supports: Immobilization of Pd nanoparticles for cross-coupling reactions .
Polymer Chemistry
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Polyamides: Condensation with diamines could yield high-Tg polymers .
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Hydrogels: pH-responsive networks via hydrogen bonding between COOH groups .
Future Research Directions
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Stereoselective Synthesis: Development of asymmetric catalytic methods for C6 configuration control .
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Prodrug Development: Esterification of COOH groups to enhance membrane permeability .
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Targeted Drug Delivery: Conjugation with antibodies/nanoparticles for cancer therapy .
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Computational Modeling: DFT studies to predict binding modes with biological targets .
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